molecular formula C10H5Cl2NOS2 B8789885 2,6-Dichlorobenzylidenerhodanine

2,6-Dichlorobenzylidenerhodanine

Cat. No.: B8789885
M. Wt: 290.2 g/mol
InChI Key: OTZKWVOYXVTTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorobenzylidenerhodanine is a useful research compound. Its molecular formula is C10H5Cl2NOS2 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5Cl2NOS2

Molecular Weight

290.2 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H5Cl2NOS2/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)

InChI Key

OTZKWVOYXVTTIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dichlorobenzaldehyde (77.0 g), rhodanine (58.6 g), and acetic acid (539 ml) were suspended with stirring at room temperature. Anhydrous sodium acetate (116 g) was added to the suspension, and the resulting mixture was heated under reflux for 3 hours. The reaction mixture was cooled to 45° C., and ice water (700 ml) was added. After the mixture was stirred for 0.2 hours, the precipitated crystals were collected by filtration, washed with water, and then dried to obtain 2,6-dichlorobenzylidenerhodanine. Even in non-dried form, this product could be subjected to the subsequent step.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
539 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.